2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Enzyme kinetics Transition-state analogue Tryptophanase inhibition

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also designated oxindolylalanine (OIA), is a non-proteinogenic, oxidized tryptophan derivative belonging to the oxindole-amino acid class. The compound exists as a diastereomeric mixture at C-3 of the indolinone ring when produced synthetically; the L-enantiomer (oxindolyl-L-alanine, CAS 16008-59-6 for the (S)-form) is the biologically most relevant stereoisomer.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 32999-55-6
Cat. No. B1210581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
CAS32999-55-6
Synonymsoxindolyl-L-alanine
oxindolylalanine
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)
InChIKeySFJCKRJKEWLPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (CAS 32999-55-6): Procurement-Relevant Identity, Class, and Key Differentiators


2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also designated oxindolylalanine (OIA), is a non-proteinogenic, oxidized tryptophan derivative belonging to the oxindole-amino acid class. The compound exists as a diastereomeric mixture at C-3 of the indolinone ring when produced synthetically; the L-enantiomer (oxindolyl-L-alanine, CAS 16008-59-6 for the (S)-form) is the biologically most relevant stereoisomer. [1] Structurally defined by a 2-oxoindoline (indolin-2-one) heterocycle attached to the β-carbon of alanine, OIA functions mechanistically as a transition-state analogue of the indolenine tautomer proposed in tryptophan enzymatic reactions. [2] This compound is identified as Tryptophan EP Impurity G under European Pharmacopoeia nomenclature and serves as both a mechanistic probe for pyridoxal-5′-phosphate (PLP)-dependent enzymes and a specific biomarker of protein tryptophan oxidation. [3]

Why 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid Cannot Be Substituted by Generic Tryptophan Analogs Without Experimental Validation


The oxindole ring system in OIA imposes tetrahedral (sp³) geometry at C-3 of the heterocycle, fundamentally distinct from the planar (sp²) indole ring of L-tryptophan and most commercial tryptophan derivatives. [1] This single structural feature generates a >3,000-fold differential in enzyme inhibitory potency relative to simple amino acid analogs such as L-alanine and confers transition-state mimicry that generic tryptophan analogs (e.g., 5-hydroxytryptophan, 6-nitrotryptophan) cannot replicate. [2] Substitution by dioxindole-3-alanine, a further oxidized congener bearing a C-3 hydroxyl group, introduces an additional chiral center and alters both the enzyme inhibition profile and the mass spectrometric signature, rendering it non-interchangeable in quantitative assays. [3] Procurement of the racemic DL-mixture versus the enantiopure (S)-form also critically affects experimental outcomes, as the diastereomeric pairs exhibit divergent KI values at key enzyme targets. [4]

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid: Quantitative Comparative Evidence for Scientific Selection


Transition-State Analogue Potency Against Tryptophanase: 3,300-Fold Discrimination Over L-Alanine

Oxindolyl-L-alanine (OIA) inhibits Escherichia coli tryptophan indole-lyase (tryptophanase, EC 4.1.99.1) with a competitive inhibition constant Ki = 5 µM (0.005 mM) at pH 7.8, 25°C in 50 mM potassium phosphate buffer. [1] Under identical assay conditions, the simple amino acid L-alanine—a structural analog sharing the alanine backbone but lacking the oxindole ring—exhibits Ki = 20 mM, equating to a 3,300-fold weaker affinity. [1] The V/K for the natural substrate L-tryptophan and the pKi for OIA decrease below two pK values of 7.6 and 6.0, demonstrating that OIA binding titrates the same catalytic residues (His458 and Asp133 in Proteus vulgaris TIL) as the physiological transition state. [2] The crystal structure of OIA bound to P. vulgaris TIL at 2.1 Å resolution confirms formation of a closed quinonoid complex with the PLP cofactor, with the small domain rotating approximately 10° to enclose the inhibitor—a structural feature absent in binary complexes with L-alanine or L-tryptophan. [3]

Enzyme kinetics Transition-state analogue Tryptophanase inhibition PLP-dependent lyase

10- to 100-Fold Discrimination Over L-Tryptophan at Tryptophan Synthase and Tryptophanase

Oxindolyl-L-alanine and 2,3-dihydro-L-tryptophan both function as potent competitive inhibitors of the α₂β₂ complex of tryptophan synthase (EC 4.2.1.20) and tryptophanase (EC 4.1.99.1), with KI values in the range of 3–17 µM. [1] In direct kinetic comparisons, these KI values are 10- to 100-fold lower than the corresponding Km or KI values for the physiological substrate L-tryptophan. For tryptophanase, the Km of L-tryptophan is approximately 272 µM (0.26 mM) in E. coli, and the KI for L-tryptophan acting as a competitive inhibitor is approximately 210 µM. [2] The half-saturation value from spectrophotometric titration of the quinonoid intermediate formed upon OIA binding to the tryptophan synthase α₂β₂ complex is 5 µM, corroborating the kinetic KI. [1] Importantly, OIA reacts irreversibly with free pyridoxal phosphate to form a covalent adduct—a property not shared by L-tryptophan or 5-hydroxytryptophan—providing an additional, quantifiable covalent-trapping functionality. [3]

Indolenine intermediate Tryptophan synthase Competitive inhibition Tryptophan metabolism

IDO1 Inhibition: Defined Low-Micromolar Potency Distinct from High-Potency Clinical Candidates

Oxindolylalanine inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with reported IC50 values of 1,300 nM (1.3 µM) and 3,180 nM (3.18 µM), depending on assay format. [1] In the assay employing L-tryptophan as substrate with 60 min incubation and detection of kynurenine production by microplate reader, the IC50 was 1,300 nM. [1] In an alternative format with 45 min incubation measuring kynurenine formation, the IC50 was 3,180 nM. [2] These values position OIA as a moderate-affinity IDO1 ligand, approximately 130- to 318-fold less potent than the clinical-stage IDO1 inhibitor epacadostat (IC50 = 10 nM) but comparable to or more potent than other endogenous tryptophan oxidation products such as 6-nitrotryptophan (IDO1 IC50 = 11,100 nM) when assayed under comparable recombinant enzyme conditions. [3] This intermediate potency makes OIA suitable as a tool compound for IDO1 mechanism studies where irreversible or ultra-high-affinity binding is undesirable, and where the compound's parallel activity against tryptophanase and tryptophan synthase can be exploited for multi-target profiling. [4]

Indoleamine 2,3-dioxygenase IDO1 inhibitor Kynurenine pathway Cancer immunotherapy

Mass Spectrometric Differentiation from Isomeric 5-Hydroxytryptophan: Specific Fragmentation Fingerprint for Unambiguous Identification

In proteomics and protein oxidation research, 5-hydroxytryptophan (5-HTP) and oxindolylalanine (Oia) are isomeric oxidation products of tryptophan (both mass shift +16 Da relative to Trp) that cannot be distinguished by intact mass measurement alone. [1] Two orthogonal mass spectrometric methods have been validated for their discrimination: (1) selective derivatization with 2-nitrobenzenesulfenyl chloride (NBSCl), which labels 5-HTP at the indole C-2 position (mass shift +152.98 m/z) but does not react with Oia residues; and (2) characteristic fragmentation of the immonium ion at m/z 175.08. Under pseudo-MS³ conditions on a quadrupole time-of-flight instrument, Oia-containing peptides produce two diagnostic signals at m/z 130.05 and m/z 132.05, whereas 5-HTP-containing peptides generate a distinct group of six signals (m/z 103.04, 120.04, 130.04, 133.03, 146.04, and 148.04). [2] These fragmentation fingerprints are sequence-independent, providing a robust signature for each oxidative modification. Additionally, under fast atom bombardment collision-induced dissociation (FAB-CID) tandem mass spectrometry, Oia-containing peptides exhibit characteristic peaks that allow unequivocal detection in peptide mixtures. [3]

Mass spectrometry Oxidized tryptophan Isomer discrimination Peptide modification

Dose-Dependent Biofilm Inhibition via Tryptophanase Targeting: Functional Selectivity Over Indole-Negative Bacteria

Oxindolyl-L-alanine inhibits indole production and biofilm formation by Escherichia coli S17-1 in a dose-dependent manner when cultured in Luria-Bertani (LB) medium. [1] At a concentration of 0.5 mg/mL (approximately 2.3 mM), OIA suppresses biofilm formation on polystyrene by E. coli S17-1 and also inhibits adherence during a 3-hour incubation. The inhibitory effect is mechanistically linked to competitive inhibition of tryptophanase: exogenous supplementation with indole at physiologically relevant concentrations restores biofilm formation in the presence of OIA, confirming specificity. [2] In comparative profiling across clinical isolates, OIA at 0.5 mg/mL exhibits inhibitory activity against biofilm formation in LB medium and in synthetic urine for E. coli, Klebsiella oxytoca, Citrobacter koseri, Providencia stuartii, and Morganella morganii—all indole-producing species—but has no effect on indole-negative Klebsiella pneumoniae strains. [3] This species-selectivity pattern directly correlates with tryptophanase expression, establishing OIA as a functional probe for indole-dependent biofilm regulation rather than a general antimicrobial. [4]

Biofilm inhibition Tryptophanase inhibitor Indole signaling Antimicrobial adjuvant

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Mechanistic Enzymology: Trapping the Indolenine Transition State in PLP-Dependent Lyases

As demonstrated by the 3,300-fold discrimination over L-alanine (Ki = 5 µM vs 20 mM) and 10–100-fold advantage over L-tryptophan (Ki = 3–17 µM vs Km ~270 µM) at tryptophanase and tryptophan synthase, OIA serves as the definitive transition-state analogue for crystallographic trapping and stopped-flow kinetic studies of PLP-dependent carbon-carbon lyases. [1] The 2.1 Å crystal structure (PDB 5W19) confirms closed quinonoid complex formation, making this compound uniquely suitable for structural biology laboratories investigating tryptophan indole-lyase mechanism, substrate channeling, and allosteric regulation. [2] Procurement of the enantiopure (S)-form is recommended for kinetic studies, as diastereomeric mixtures introduce confounding KI values. [3]

Quantitative Proteomics: Unambiguous Identification of Tryptophan Oxidation Sites in Disease Biomarker Discovery

The validated pseudo-MS³ fragmentation fingerprint (m/z 130.05 and 132.05) and negative NBSCl reactivity distinguish Oia-modified peptides from isomeric 5-HTP modifications in complex proteomic samples. [1] This specificity is critical for laboratories quantifying oxidative post-translational modifications in age-related cataract research, where OIA levels show a 4.6-fold increase in cataractous human lenses (OIA/Phe ratio: nucleus = (3.7 ± 0.7) × 10⁻² vs calf control = (0.8 ± 0.2) × 10⁻², p < 0.05). [2] For mass spectrometry core facilities and biomarker discovery programs, OIA reference standard (CAS 32999-55-6) is required as an authentic retention-time and fragmentation standard for scheduled MRM or PRM assays targeting oxidized tryptophan residues. [3]

Microbiology and Biofilm Research: Conditional Chemical Knockdown of Indole-Dependent Biofilm Signaling

OIA at 0.5 mg/mL selectively inhibits biofilm formation in indole-producing bacterial species (E. coli, K. oxytoca, C. koseri, P. stuartii, M. morganii) while sparing indole-negative K. pneumoniae, phenocopying genetic tryptophanase (tnaA) disruption. [1] The effect is fully rescued by exogenous indole supplementation, confirming on-target mechanism. [2] This compound is the procurement choice for laboratories studying indole-mediated quorum sensing, biofilm dispersal, and urinary tract infection models where genetic knockout strains are unavailable or impractical, and where the racemic mixture provides sufficient potency without the cost premium of enantiopure material. [3]

IDO1-Targeted Drug Discovery: Moderate-Affinity Reference Ligand for Assay Validation and Mechanism-of-Action Studies

With recombinant human IDO1 IC50 values of 1,300–3,180 nM, OIA occupies a defined potency window between weak endogenous ligands and high-affinity clinical candidates. [1] This moderate affinity, combined with its parallel activity against tryptophanase and tryptophan synthase, makes OIA a suitable multi-target reference compound for selectivity profiling in IDO1/TDO inhibitor discovery programs. [2] Procurement of the DL-racemate (CAS 32999-55-6) is appropriate for initial screening, but enantiopure (S)-OIA should be sourced for detailed SAR studies, as the (S)-configuration matches the stereochemistry of the physiological indolenine transition state. [3]

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